methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate
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Overview
Description
PMID29649907-Compound-28, also known as Compound 28, is a small molecule developed by Nanjing Medical University. It is an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. This compound is currently in the preclinical stage of development and is being investigated for its potential use in treating depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 28 involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. general methods for synthesizing similar compounds often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for Compound 28 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Compound 28 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Compound 28 could lead to the formation of a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
Compound 28 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of IDO inhibition and the development of new synthetic methodologies.
Biology: Investigated for its effects on tryptophan metabolism and its potential role in modulating immune responses.
Medicine: Explored as a potential therapeutic agent for treating depression and other disorders associated with dysregulated tryptophan metabolism.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Compound 28 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO, Compound 28 reduces the conversion of tryptophan to kynurenine, thereby increasing the availability of tryptophan for serotonin synthesis. This mechanism is believed to contribute to its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Compound 28.1: A small molecule agonist of the bitter taste receptor TAS2R14.
Other IDO Inhibitors: Similar compounds that inhibit IDO include epacadostat and navoximod.
Uniqueness
Compound 28 is unique in its specific structure and its potential application in treating depression. Unlike other IDO inhibitors, Compound 28 has shown promising preclinical results in modulating tryptophan metabolism and enhancing serotonin synthesis, making it a potential candidate for further development .
Properties
Molecular Formula |
C33H35FN2O3 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate |
InChI |
InChI=1S/C33H35FN2O3/c1-35(2)29-13-11-26(12-14-29)25-8-4-22(5-9-25)21-36(33(38)31-19-23-6-10-27(31)16-23)30-18-24(17-28(34)20-30)7-15-32(37)39-3/h4-5,7-9,11-15,17-18,20,23,27,31H,6,10,16,19,21H2,1-3H3/b15-7+/t23-,27+,31?/m0/s1/i21D/t21?,23-,27+,31? |
InChI Key |
OQLFJJIBJUSVIK-YNEPWPPESA-N |
Isomeric SMILES |
[2H]C(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N(C3=CC(=CC(=C3)/C=C/C(=O)OC)F)C(=O)C4C[C@H]5CC[C@@H]4C5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC(=CC(=C3)C=CC(=O)OC)F)C(=O)C4CC5CCC4C5 |
Origin of Product |
United States |
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